molecular formula C16H34O8 B13116598 2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol CAS No. 4435-25-0

2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol

Cat. No.: B13116598
CAS No.: 4435-25-0
M. Wt: 354.44 g/mol
InChI Key: PJWQOENWHPEPKI-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21-Heptaoxatricosan-1-ol is a chemical compound with the molecular formula C16H34O9. It is a type of polyethylene glycol derivative, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its solubility in water and various organic solvents, making it useful in a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl-containing compound. The reaction is usually carried out under controlled conditions, with the presence of a catalyst like potassium hydroxide to facilitate the polymerization process .

Industrial Production Methods: On an industrial scale, the production of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol involves the use of large reactors where ethylene oxide is added to the initiator in a continuous or batch process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired molecular weight and distribution of the product .

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6,9,12,15,18,21-Heptaoxatricosan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.

    Industry: Applied in the formulation of cosmetics, lubricants, and surfactants .

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol largely depends on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The multiple ether linkages and terminal hydroxyl group allow it to form stable complexes with other molecules, enhancing their solubility and stability .

Comparison with Similar Compounds

  • 23-Azido-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
  • 23-Amino-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
  • 23-Bromo-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol

Uniqueness: 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubility in both water and organic solvents .

Properties

CAS No.

4435-25-0

Molecular Formula

C16H34O8

Molecular Weight

354.44 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C16H34O8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17/h17H,2-16H2,1H3

InChI Key

PJWQOENWHPEPKI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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